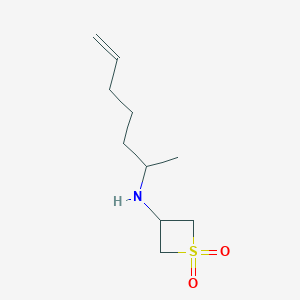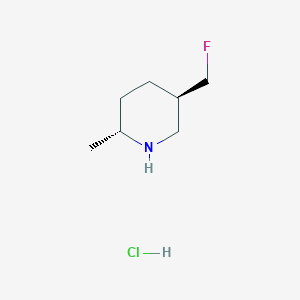
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 g/mol . This compound is characterized by its unique structure, which includes a thietan ring and a branched alkyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with a thietan precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. The compound is then purified using techniques such as distillation or chromatography to obtain a high-purity product suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions produce various amine derivatives.
Applications De Recherche Scientifique
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(2,4,4-Trimethylpentan-2-yl)thietan-2-amine: This compound has a similar structure but differs in the position of the amine group.
N-(2,4,4-Trimethylpentan-2-yl)thietan-4-amine: Another structural isomer with the amine group at a different position.
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-ol: This compound has a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NS/c1-10(2,3)8-11(4,5)12-9-6-13-7-9/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNLTDLQHOUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B8221953.png)

![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8221977.png)
![[trans-3-Fluorocyclopentyl]methanol](/img/structure/B8221986.png)
![Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
